5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline
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Overview
Description
5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline is a chemical compound that belongs to the class of brominated picoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a dimethylamino group at the 2nd position, and an ethoxy group attached to the 3rd position of the picoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline typically involves the bromination of 2-[2-(N,N-dimethylamino)ethoxy]-3-picoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted picoline derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized products such as picoline oxides or hydroxylated derivatives.
Reduction Reactions: Dehalogenated picoline derivatives.
Scientific Research Applications
5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, its structure allows it to participate in hydrogen bonding and van der Waals interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a picoline ring.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Contains a bromine atom and a dimethylamino group but with a benzylamine backbone.
5-Bromo-2-methyl-2-pentene: A brominated compound with a different backbone structure.
Uniqueness
5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline is unique due to its specific substitution pattern on the picoline ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a dimethylamino group, and an ethoxy group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(5-bromo-3-methylpyridin-2-yl)oxy-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-8-6-9(11)7-12-10(8)14-5-4-13(2)3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPHVKWMEVIZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCN(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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